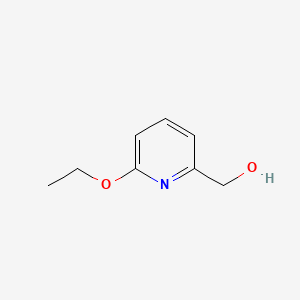

(6-Ethoxypyridin-2-yl)methanol

描述

Contextualization within Pyridinyl Methanol (B129727) Derivatives

Pyridinyl methanols, a class of compounds featuring a pyridine (B92270) ring substituted with a hydroxymethyl group, are significant in medicinal chemistry. For instance, pyridin-3-ylmethanol is recognized as a vasodilator and antilipemic agent. nih.gov The position of the methanol and other substituents on the pyridine ring dramatically influences the compound's biological activity and chemical reactivity.

The study of pyridinyl methanol derivatives has led to the development of potent and selective antagonists for various biological targets. Research into (Pyridin-2-yl)methanol derivatives has yielded novel antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain and inflammation. nih.govacs.org This highlights the therapeutic potential that can be unlocked by modifying the substituents on the pyridinyl methanol core. The synthesis of aryl(pyridinyl)methanol derivatives has also been a subject of intense research, with nickel-catalyzed cross-coupling reactions providing efficient routes to a diverse range of these compounds. rsc.org

Significance of the Pyridine Core in Chemical Research

The pyridine ring is a privileged scaffold in drug discovery, appearing in over 7,000 drug molecules. rsc.orgnih.gov Its nitrogen atom introduces polarity and the ability to form hydrogen bonds, which are crucial for interacting with biological receptors and enhancing the pharmacokinetic properties of drugs. nih.gov This is a key advantage over its carbocyclic analog, benzene.

The versatility of the pyridine nucleus allows for the synthesis of a wide range of derivatives with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Well-known drugs containing a pyridine core include nicotinamide (B372718) (a form of vitamin B3), isoniazid (B1672263) (an antitubercular agent), and piroxicam (B610120) (an anti-inflammatory drug). nih.govbeilstein-journals.org The ability to functionalize the pyridine ring at various positions enables chemists to fine-tune the electronic and steric properties of molecules to optimize their biological activity. nih.gov

Overview of Research Trajectories for Related Compounds

Research on pyridine derivatives is continually evolving, with a focus on developing new synthetic methodologies and exploring novel applications. The synthesis of polysubstituted and ring-fused pyridines is a significant area of investigation, as these modifications can lead to enhanced biological activity. nih.gov For example, the development of Hantzsch-type synthesis strategies has facilitated the preparation of tetrasubstituted pyridines. mdpi.com

Furthermore, the introduction of different functional groups onto the pyridine ring is a key strategy in medicinal chemistry. For instance, the synthesis of 2-chloro-6-ethoxy-4-acetylpyridine has served as a starting point for creating a series of novel pyrimidinone and oxazinone derivatives with antimicrobial activity. nih.govmdpi.com The study of para-substituted pyridine derivatives has also been crucial in understanding and improving the efficiency of processes like Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization technique with applications in magnetic resonance imaging (MRI). whiterose.ac.uk The ongoing exploration of pyridine chemistry promises the discovery of new compounds with unique properties and applications.

Structure

3D Structure

属性

IUPAC Name |

(6-ethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-5-3-4-7(6-10)9-8/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLAGYGCPZFAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693823 | |

| Record name | (6-Ethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890655-75-1 | |

| Record name | (6-Ethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethoxypyridin 2 Yl Methanol

Established Synthetic Routes and Reaction Pathways

Established methods for the synthesis of (6-Ethoxypyridin-2-yl)methanol would logically follow multi-step pathways starting from common pyridine (B92270) precursors. These routes generally involve the sequential introduction of the ethoxy and hydroxymethyl functionalities onto the pyridine ring.

Multi-step Synthesis Strategies

A primary strategy for the synthesis of this compound involves the initial preparation of a 6-ethoxypyridine scaffold, followed by the introduction and modification of a functional group at the 2-position to yield the desired methanol (B129727) derivative. One common pathway would be the reduction of a corresponding carboxylic acid or aldehyde.

A plausible multi-step synthesis is outlined below:

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Nucleophilic Aromatic Substitution | 2,6-Dichloropyridine | Sodium Ethoxide | 2-Chloro-6-ethoxypyridine |

| 2 | Functional Group Interconversion | 2-Chloro-6-ethoxypyridine | n-Butyllithium, then DMF | 6-Ethoxypyridine-2-carboxaldehyde |

| 3 | Reduction | 6-Ethoxypyridine-2-carboxaldehyde | Sodium Borohydride | This compound |

This sequence leverages the differential reactivity of the chloro-substituents on the pyridine ring and employs standard organometallic and reduction chemistry to achieve the target molecule.

Preparation from Related Pyridine Precursors

The synthesis of this compound can be envisioned from several key pyridine precursors. A common and cost-effective starting material is 2,6-dichloropyridine. The synthesis proceeds via a nucleophilic aromatic substitution to introduce the ethoxy group, followed by functionalization at the 2-position.

Alternatively, one could start with 6-hydroxypyridine-2-carboxylic acid. This route would involve etherification of the hydroxyl group, followed by reduction of the carboxylic acid.

| Precursor | Key Transformation Steps |

| 2,6-Dichloropyridine | 1. Monosubstitution with sodium ethoxide. 2. Lithiation and formylation. 3. Reduction of the aldehyde. |

| 6-Hydroxypyridine-2-carboxylic acid | 1. O-alkylation with an ethylating agent (e.g., ethyl iodide). 2. Reduction of the carboxylic acid. |

| 6-Ethoxypicolinic acid | 1. Reduction of the carboxylic acid moiety using a suitable reducing agent like lithium aluminum hydride. |

Development of Novel and Efficient Synthetic Approaches

Recent advancements in organic synthesis have paved the way for more efficient and environmentally friendly methods for preparing substituted pyridines. These approaches often focus on minimizing waste, avoiding hazardous reagents, and utilizing catalytic systems.

Green Chemistry Principles in Synthesis Design

One greener approach could involve the direct C-H functionalization of 6-ethoxypyridine, although this remains a challenging transformation. Another avenue is the use of biocatalysis for the reduction step, employing enzymes that can operate under mild conditions.

Catalytic Synthesis Methods

Catalytic methods offer significant advantages in terms of efficiency and selectivity. For the synthesis of this compound, catalytic approaches can be employed in several key steps.

Catalytic Reduction: The reduction of 6-ethoxypyridine-2-carboxaldehyde or 6-ethoxypicolinic acid can be achieved through catalytic hydrogenation. This method is generally preferred over the use of stoichiometric metal hydride reagents due to higher atom economy and easier product work-up.

| Substrate | Catalyst | Hydrogen Source | Conditions |

| 6-Ethoxypyridine-2-carboxaldehyde | Pd/C or PtO₂ | H₂ gas | Moderate pressure and temperature |

| 6-Ethoxypicolinic acid methyl ester | Ru-based catalysts | H₂ gas | High pressure and temperature |

Catalytic Etherification: While the Williamson ether synthesis is a classic method, catalytic alternatives for the O-ethylation of a 6-hydroxypyridine precursor could also be explored to avoid the use of strong bases and alkyl halides.

Chemical Reactivity and Mechanistic Studies of 6 Ethoxypyridin 2 Yl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in (6-ethoxypyridin-2-yl)methanol is a key site for a variety of chemical modifications, including oxidation, esterification, etherification, and substitution reactions.

Oxidation Reactions and Mechanisms

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 6-ethoxypyridine-2-carbaldehyde, or further to 6-ethoxypyridine-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion to the aldehyde include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Swern or Dess-Martin periodinane oxidation. The mechanism of oxidation with MnO₂ involves the adsorption of the alcohol onto the surface of the oxidant, followed by a radical mechanism or a concerted process to yield the aldehyde.

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The mechanism for permanganate oxidation in basic conditions involves the formation of a manganate ester, which then undergoes base-catalyzed elimination to form the aldehyde. The aldehyde is then hydrated and further oxidized to the carboxylic acid.

| Oxidizing Agent | Product | Typical Conditions |

| Manganese Dioxide (MnO₂) | 6-Ethoxypyridine-2-carbaldehyde | Dichloromethane, Room Temperature |

| Pyridinium Chlorochromate (PCC) | 6-Ethoxypyridine-2-carbaldehyde | Dichloromethane, Room Temperature |

| Potassium Permanganate (KMnO₄) | 6-Ethoxypyridine-2-carboxylic acid | Aqueous NaOH, Heat |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. For instance, reaction with acetic anhydride in the presence of a base like pyridine (B92270) or a catalytic amount of a strong acid yields (6-ethoxypyridin-2-yl)methyl acetate. The mechanism of acid-catalyzed esterification (Fischer esterification) involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.

Etherification can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For example, reacting the sodium alkoxide of this compound with methyl iodide would yield 6-ethoxy-2-(methoxymethyl)pyridine.

| Reaction Type | Reagents | Product |

| Esterification | Acetic Anhydride, Pyridine | (6-Ethoxypyridin-2-yl)methyl acetate |

| Etherification | Sodium Hydride, Methyl Iodide | 6-Ethoxy-2-(methoxymethyl)pyridine |

Substitution Reactions Involving the Hydroxymethyl Group

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This can be achieved by reaction with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding halide. For example, treatment with thionyl chloride would produce 2-(chloromethyl)-6-ethoxypyridine.

The mechanism of this conversion involves the initial formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙi (substitution nucleophilic internal) reaction, where the chloride attacks the carbon atom, and sulfur dioxide and a chloride ion are expelled. The resulting 2-(chloromethyl)-6-ethoxypyridine is now susceptible to nucleophilic attack by a wide range of nucleophiles.

Transformations of the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic aromatic substitution. The presence of the electron-donating ethoxy group at the 6-position and the hydroxymethyl group at the 2-position directs the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Pathways

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating ethoxy group at the 6-position can activate the ring towards substitution. Electrophilic attack is directed to the positions ortho and para to the activating group. In this case, substitution would be favored at the 3- and 5-positions.

The mechanism of electrophilic aromatic substitution on the pyridine ring involves the attack of an electrophile on the π-system of the ring to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation, though they often require harsh reaction conditions for pyridines.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (6-Ethoxy-3-nitropyridin-2-yl)methanol and (6-Ethoxy-5-nitropyridin-2-yl)methanol |

| Bromination | Br₂, FeBr₃ | (3-Bromo-6-ethoxypyridin-2-yl)methanol and (5-Bromo-6-ethoxypyridin-2-yl)methanol |

Nucleophilic Aromatic Substitution Mechanisms

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, as the electronegative nitrogen atom can stabilize the negative charge in the intermediate. In this compound, the 6-position is already substituted with an ethoxy group. While ethoxy is not a typical leaving group in nucleophilic aromatic substitution, under forcing conditions or with specific reagents, it could potentially be displaced.

A more common scenario for nucleophilic aromatic substitution on this ring system would involve the introduction of a good leaving group, such as a halide, at one of the activated positions. For example, if the hydroxymethyl group were first converted to a different functionality and a halogen were introduced at the 3- or 5-position, subsequent nucleophilic attack would be possible.

The mechanism for nucleophilic aromatic substitution on a pyridine ring (the SₙAr mechanism) involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. echemi.comstackexchange.com The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides significant stabilization. echemi.comstackexchange.com The subsequent departure of the leaving group restores the aromaticity of the ring.

Cycloaddition Reactions

Currently, there is a lack of specific documented examples of this compound participating directly in cycloaddition reactions. The pyridine ring, being electron-deficient, can theoretically participate in inverse-electron-demand Diels-Alder reactions, but this reactivity is not extensively documented for simple alkoxy-substituted pyridines. The presence of the ethoxy and hydroxymethyl groups may influence the electron density of the pyridine ring, but specific studies on the cycloaddition behavior of this particular molecule have not been found.

Reactions Involving the Ethoxy Moiety

The ethoxy group at the 6-position of the pyridine ring is essentially an ether linkage and can undergo reactions typical of aryl ethers, with its reactivity influenced by the pyridine ring.

The cleavage of the C-O bond of the ethoxy group in 2-alkoxypyridines can be challenging due to the stability of the aromatic ether linkage. However, under certain conditions, this bond can be cleaved. For instance, studies on related 2-alkoxypyridyl fragments within ruthenium complexes have shown that C-O bond cleavage can occur. In one study, a complex containing a 6-methoxypyridyl moiety underwent C-OMe bond cleavage when heated in THF, proceeding through an SN2 mechanism involving the attack of water rsc.org. While this is not a direct example with this compound, it suggests that under specific conditions, such as in the coordination sphere of a transition metal, the cleavage of the ethoxy group is feasible.

General methods for the cleavage of aryl alkyl ethers often require harsh reagents. For example, aluminum triiodide, which can be generated in situ from aluminum and iodine, has been used for the cleavage of aryl alkyl ethers researchgate.net. These methods, however, have not been specifically reported for this compound.

Table 1: General Conditions for Aryl Ether Cleavage Applicable to the Ethoxy Moiety

| Reagent/Catalyst | Conditions | Mechanistic Pathway |

| Ruthenium Complex | Heating in THF | SN2 (intramolecular with H₂O) |

| Aluminum Triiodide | Acetonitrile | Nucleophilic substitution |

This table represents general findings for related compounds and not specific experimental results for this compound.

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound, two scenarios could be considered: the molecule acting as a catalyst or as a substrate (the alcohol).

There is no available literature suggesting the use of this compound as a catalyst for transesterification. The transesterification of triglycerides for biodiesel production, for example, typically employs strong acid or base catalysts, or enzymatic catalysts nih.govmdpi.com.

As a substrate, the hydroxymethyl group of this compound could potentially react with an ester in the presence of a suitable catalyst to form a new ester. However, specific studies detailing this type of transesterification process involving this compound are not found in the reviewed literature. The general mechanism for such a reaction would involve the activation of the ester by a catalyst, followed by nucleophilic attack from the alcohol.

Multicomponent Reaction Engagements

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants. Pyridine derivatives are often synthesized via MCRs, and functionalized pyridines can also be used as building blocks in such reactions beilstein-journals.orgbeilstein-journals.orgmdpi.com.

Despite the potential for the hydroxymethyl and ethoxy functionalities of this compound to participate in various MCRs, a survey of the scientific literature does not reveal any specific examples where this compound has been utilized as a reactant. The development of novel MCRs is an active area of research, and it is conceivable that this compound could be employed in reactions like the Ugi or Passerini reactions, which involve an alcohol component. However, at present, there are no documented instances of its engagement in such transformations.

Coordination Chemistry of 6 Ethoxypyridin 2 Yl Methanol and Its Metal Complexes

Ligand Design Principles for Pyridinyl Methanol (B129727) Scaffolds

The design of ligands is a cornerstone of coordination chemistry, allowing for the precise control of a metal center's reactivity, selectivity, and stability. jscimedcentral.com Pyridinyl methanol scaffolds, such as (6-Ethoxypyridin-2-yl)methanol, are valued for their ability to act as bidentate chelating agents, utilizing both the pyridine (B92270) nitrogen and the methanol oxygen as donor atoms. mdpi.comnih.gov This chelation forms a thermodynamically stable five-membered ring upon coordination to a metal center. d-nb.info

Several key principles govern the design and function of these scaffolds:

Donor Atoms: The primary donor sites are the sp²-hybridized nitrogen of the pyridine ring, which acts as a good σ-donor, and the oxygen atom of the methanol group. mdpi.comsemanticscholar.org The combination of a soft nitrogen donor and a hard oxygen donor allows these ligands to coordinate with a wide variety of metal ions.

Chelation: The arrangement of the nitrogen and the hydroxymethyl group at the 2-position of the pyridine ring is ideal for forming a stable five-membered chelate ring with a metal ion. This "chelate effect" results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands. nih.gov

Steric Effects: The substituents on the pyridine ring and the carbinol carbon can introduce steric hindrance that influences the coordination geometry and the accessibility of the metal center. mdpi.comrsc.org In this compound, the ethoxy group at the 6-position, adjacent to the nitrogen donor, can sterically influence the approach of other ligands to the metal center, potentially affecting the resulting coordination number and geometry.

Electronic Effects: Substituents on the pyridine ring can electronically tune the properties of the ligand. nih.govrsc.org The ethoxy group in this compound is an electron-donating group, which increases the electron density on the pyridine ring. This enhances the σ-donating ability of the pyridine nitrogen, leading to stronger metal-ligand bonds. acs.org This electronic tuning can impact the redox potential of the metal center and the spectroscopic properties of the complex. rsc.org

Hydrogen Bonding Capability: The hydroxyl group of the methanol moiety is a crucial functional feature, as it can act as a hydrogen bond donor. This facilitates the formation of intricate intermolecular and intramolecular hydrogen-bonding networks, which play a vital role in directing the self-assembly of supramolecular structures. rsc.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridinyl alcohol ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, composition, and properties.

A wide range of transition metal complexes incorporating pyridinyl alcohol ligands have been synthesized. nih.govresearchgate.net The typical synthetic route involves mixing the ligand with a transition metal salt, such as a halide, nitrate, or perchlorate, in a solvent like methanol, ethanol, or acetonitrile. jscimedcentral.comresearchgate.net The reaction often proceeds at room temperature or with gentle heating to yield the desired complex, which may precipitate from the solution or be isolated upon solvent evaporation. d-nb.info

For this compound, complexes with first-row transition metals like manganese, cobalt, nickel, and copper are anticipated. researchgate.netnih.gov For instance, reacting the ligand with copper(II) chloride in methanol would likely yield a complex where the ligand coordinates in a bidentate fashion. d-nb.info

Characterization of these complexes relies on several methods:

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. d-nb.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand. A shift in the C=N stretching frequency of the pyridine ring and a change in the O-H stretching frequency of the alcohol group upon complexation are indicative of metal-ligand bond formation.

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the complex, which helps in confirming its stoichiometry. jscimedcentral.com

Pyridyl-based ligands also form stable complexes with main group metals. rsc.org The coordination chemistry of s-block and p-block elements with such ligands is an active area of research. unizar.esacs.org The synthesis generally follows similar procedures to those for transition metals, involving the reaction of the ligand with a main group metal salt or organometallic precursor. unizar.es For example, complexes with lithium, magnesium, or aluminum could be prepared. unizar.esacs.org The Lewis acidic nature of many main group metal centers makes them suitable for coordination with the N,O-donor sites of the pyridinyl methanol ligand.

Pyridinyl methanol ligands, including this compound, exhibit versatile coordination behavior. nih.gov

Monodentate Coordination: The ligand can coordinate to a metal center solely through the pyridine nitrogen atom. This is less common but may occur if the hydroxyl group is sterically hindered or if the metal ion has a strong preference for nitrogen donors.

Bidentate Chelation: The most common coordination mode is bidentate, involving both the pyridine nitrogen and the deprotonated alcohol oxygen (alcoholato). mdpi.comd-nb.info This N,O-chelation results in a stable five-membered ring and is the preferred binding mode for many transition and main group metals. nih.govd-nb.info

Bridging Coordination: The alcoholato oxygen can also act as a bridge between two metal centers, leading to the formation of dinuclear or polynuclear complexes. d-nb.info

Table 1: Representative Coordination Geometries for Pyridinyl Ligand Complexes

| Metal Ion (d-count) | Coordination Number | Typical Geometry | Example Complex Type |

|---|---|---|---|

| Cu(II) (d⁹) | 4 or 6 | Square Planar or Distorted Octahedral | [Cu(L)₂] or [Cu(L)₂(X)₂] |

| Ni(II) (d⁸) | 4 or 6 | Square Planar or Octahedral | [Ni(L)₂] or [Ni(L)₂(X)₂] |

| Co(II) (d⁷) | 4 or 6 | Tetrahedral or Octahedral | [Co(L)₂X₂] or [Co(L)₂(X)₂] |

| Zn(II) (d¹⁰) | 4 | Tetrahedral | [Zn(L)₂X₂] |

Note: L represents a bidentate N,O-chelating pyridinyl methanol ligand; X represents a monodentate ligand or counter-ion.

Supramolecular Assembly and Intermolecular Interactions in Metal Complexes

The functional groups on the this compound ligand play a crucial role in directing the formation of higher-order structures through non-covalent interactions. These interactions assemble individual complex molecules into well-defined supramolecular architectures. mdpi.commdpi.com

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor. In the solid state, it can form strong O-H···O hydrogen bonds with the oxygen atom of a neighboring molecule or O-H···X bonds with counter-anions (e.g., Cl⁻, NO₃⁻) or solvent molecules present in the crystal lattice. researchgate.netmdpi.com These interactions are highly directional and are primary drivers in the formation of 1D chains, 2D sheets, or 3D networks. rsc.org

Weak C-H···O/N/π Interactions: Weaker hydrogen bonds, such as those involving carbon-hydrogen bonds as donors and oxygen, nitrogen, or the π-system of the pyridine ring as acceptors, also contribute to the cohesion of the supramolecular assembly. mdpi.com

The interplay of these various non-covalent forces results in complex and often elegant crystal packing, which can influence the material's bulk properties. rsc.orgmdpi.com

Electronic and Spectroscopic Properties of Coordination Compounds

The coordination of this compound to a metal ion significantly alters its electronic structure, which can be probed by various spectroscopic techniques.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide valuable information about the electronic transitions within the molecule. dalalinstitute.com Spectra typically display intense bands in the UV region (200-300 nm) corresponding to π→π* transitions within the pyridine ring. Upon coordination, these bands may shift. For transition metal complexes, weaker absorptions are often observed in the visible region (400-800 nm). These correspond to d-d transitions, where an electron is promoted from a lower-energy d-orbital to a higher-energy d-orbital. libretexts.orgacs.org The energy of these transitions (related to the crystal field splitting parameter, Δ) is sensitive to the identity of the metal, its oxidation state, and the coordination geometry. libretexts.org Additionally, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may be observed, which are typically more intense than d-d transitions. libretexts.org

Infrared (IR) Spectroscopy: As mentioned previously, IR spectroscopy is a powerful tool for confirming coordination. Key vibrational bands to monitor include:

ν(O-H): The stretching frequency of the alcohol's O-H group, typically a broad band around 3200-3400 cm⁻¹, will shift or disappear upon deprotonation and coordination to the metal.

ν(C=N) and ν(C=C): The stretching vibrations of the pyridine ring, found in the 1400-1600 cm⁻¹ region, often shift to higher frequencies upon coordination due to the electronic changes in the ring. worldscientificnews.com

ν(M-N) and ν(M-O): New bands appearing in the far-IR region (typically below 600 cm⁻¹) can be assigned to the metal-nitrogen and metal-oxygen stretching vibrations, providing direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or main group metals), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. acs.org Upon coordination, the chemical shifts of the protons and carbons on the ligand, particularly those close to the coordination sites (e.g., the proton at the 3-position of the pyridine ring and the methylene (B1212753) protons of the methanol group), will experience significant changes.

Table 2: Expected Spectroscopic Features for a Metal Complex of this compound

| Spectroscopic Technique | Observed Feature | Structural Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in pyridine ring vibrations (1400-1600 cm⁻¹) | Coordination of pyridine nitrogen to metal center. |

| IR Spectroscopy | Shift/disappearance of broad ν(O-H) band | Coordination of the hydroxyl oxygen. |

| UV-Vis Spectroscopy | Weak absorptions in the visible region | d-d transitions (for transition metals). Provides information on coordination geometry. |

| UV-Vis Spectroscopy | Intense absorptions in the UV/Visible region | π→π* or Charge Transfer (LMCT/MLCT) transitions. |

| ¹H NMR (for diamagnetic complexes) | Downfield shift of pyridine protons | Deshielding due to coordination to the Lewis acidic metal center. |

Advanced Spectroscopic and Structural Elucidation of 6 Ethoxypyridin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For (6-Ethoxypyridin-2-yl)methanol, the ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group, the methylene (B1212753) protons of the methanol (B129727) moiety, and the three aromatic protons on the pyridine (B92270) ring.

Based on predictive models and comparison with (6-Methoxypyridin-2-yl)methanol, the anticipated chemical shifts (δ) are presented in the table below. The ethoxy group's ethyl protons would appear as a triplet (for the methyl group) and a quartet (for the methylene group) due to spin-spin coupling. The methylene protons of the hydroxymethyl group would likely appear as a singlet, which may exchange with D₂O, and the aromatic protons would exhibit a distinct splitting pattern characteristic of a 2,6-disubstituted pyridine ring.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet |

| OCH₂ (ethoxy) | 4.2 - 4.4 | Quartet |

| CH₂OH | 4.6 - 4.8 | Singlet |

| Pyridine H-3, H-5 | 6.6 - 6.8 | Doublet |

| Pyridine H-4 | 7.5 - 7.7 | Triplet |

Carbon-13 NMR Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be characterized by signals for the two carbons of the ethoxy group, the methylene carbon of the methanol substituent, and the five carbons of the pyridine ring. The chemical shifts of the pyridine carbons are influenced by the electron-donating ethoxy group and the hydroxymethyl group.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethoxy) | 14 - 16 |

| OCH₂ (ethoxy) | 60 - 62 |

| CH₂OH | 63 - 65 |

| Pyridine C-3 | 110 - 112 |

| Pyridine C-5 | 117 - 119 |

| Pyridine C-4 | 138 - 140 |

| Pyridine C-2 | 158 - 160 |

| Pyridine C-6 | 163 - 165 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in confirming the assignments made from 1D NMR spectra.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethoxy group, and among the three protons on the pyridine ring.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignment of each C-H bond.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the ethoxy and hydroxymethyl groups to the pyridine ring. For example, correlations would be expected between the OCH₂ protons of the ethoxy group and the C-6 of the pyridine ring.

Vibrational Spectroscopy Analysis: FT-IR and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic groups, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching vibrations of the ether and alcohol functionalities.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

| O-H | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N (pyridine) | 1580 - 1610 | Stretching |

| C=C (pyridine) | 1450 - 1500 | Stretching |

| C-O (ether) | 1200 - 1250 | Asymmetric Stretching |

| C-O (alcohol) | 1000 - 1050 | Stretching |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁NO₂), the expected exact mass would be approximately 153.0790 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 153. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z 31) to give a fragment at m/z 122, and the loss of the ethoxy group (-OC₂H₅, m/z 45) to yield a fragment at m/z 108. Further fragmentation of the pyridine ring would also be expected.

X-ray Crystallography for Solid-State Structure Determination

While no experimental crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related structures, such as other substituted 2-pyridinemethanol (B130429) derivatives, can provide insights into its likely solid-state conformation.

It is anticipated that in the solid state, the molecule would exhibit intermolecular hydrogen bonding involving the hydroxyl group of the methanol moiety and the nitrogen atom of the pyridine ring of an adjacent molecule. This hydrogen bonding would likely lead to the formation of supramolecular chains or networks. The planarity of the pyridine ring would be maintained, with the ethoxy and hydroxymethyl substituents oriented to minimize steric hindrance. The precise bond lengths and angles would be consistent with a hybrid of sp² and sp³ hybridized carbon and nitrogen atoms. For instance, the C-C and C-N bond lengths within the pyridine ring would be intermediate between single and double bonds, characteristic of an aromatic system.

Crystal Packing and Hydrogen Bonding Networks

The solid-state arrangement of molecules, or crystal packing, is dictated by a variety of intermolecular forces, with hydrogen bonding often playing a primary role in defining the supramolecular architecture. For this compound, the presence of a hydroxyl (-OH) group and a pyridine nitrogen atom provides the capacity for significant hydrogen bonding.

Torsion Angle Analysis and Conformational Preferences

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds connecting the pyridine ring to the hydroxymethyl group and the ethoxy group. The torsion angle, or dihedral angle, between the plane of the pyridine ring and the C-O bond of the hydroxymethyl group is a critical parameter in defining the molecule's three-dimensional shape.

Studies on related pyridin-2-yl derivatives have shown that intramolecular hydrogen bonding can significantly influence conformational preferences. nih.gov In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl proton and the pyridine nitrogen atom (O-H···N). The formation of such a hydrogen bond would lead to a more planar conformation, restricting the rotation around the C-C bond connecting the hydroxymethyl group to the pyridine ring. This would result in a specific, stabilized torsion angle.

Conversely, in the absence of a strong intramolecular hydrogen bond, steric hindrance between the hydroxymethyl group and the ethoxy group at the 6-position could lead to a non-planar conformation. The molecule would adopt a conformation that minimizes these steric clashes, resulting in a different set of preferred torsion angles. Theoretical studies on pyridin-2-yl guanidine (B92328) derivatives have highlighted that changes in intermolecular interactions, such as protonation, can induce a 180° change in the dihedral angle between the substituent and the pyridine ring. nih.gov This underscores the sensitivity of the conformation to the chemical environment.

| Torsion Angle | Description | Expected Influence |

| Pyridine-C-C-O (hydroxymethyl) | Defines the orientation of the hydroxymethyl group relative to the pyridine ring. | Influenced by potential intramolecular hydrogen bonding and steric hindrance. |

| Pyridine-C-O-C (ethoxy) | Defines the orientation of the ethoxy group relative to the pyridine ring. | Primarily influenced by steric hindrance with the pyridine ring and the hydroxymethyl group. |

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed chemical formula to verify its elemental composition and purity. For this compound, with the chemical formula C₈H₁₁NO₂, elemental analysis would typically involve combustion analysis to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N).

The principle of combustion analysis involves burning a small, precisely weighed sample of the compound in an excess of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced back to N₂. The amounts of CO₂, H₂O, and N₂ produced are accurately measured, and from these values, the mass percentages of C, H, and N in the original sample are calculated. The percentage of oxygen is often determined by difference.

The theoretical elemental composition of this compound (C₈H₁₁NO₂) can be calculated using the atomic masses of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , N: 14.01 g/mol , O: 16.00 g/mol ).

The molecular weight of C₈H₁₁NO₂ is: (8 * 12.01) + (11 * 1.008) + (1 * 14.01) + (2 * 16.00) = 96.08 + 11.088 + 14.01 + 32.00 = 153.178 g/mol .

The theoretical percentage composition is then calculated as follows:

Carbon (C): (96.08 / 153.178) * 100% = 62.73%

Hydrogen (H): (11.088 / 153.178) * 100% = 7.24%

Nitrogen (N): (14.01 / 153.178) * 100% = 9.15%

Oxygen (O): (32.00 / 153.178) * 100% = 20.89%

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 62.73 |

| Hydrogen | H | 7.24 |

| Nitrogen | N | 9.15 |

| Oxygen | O | 20.89 |

Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the successful synthesis and purity of this compound.

Computational and Theoretical Chemistry Studies on 6 Ethoxypyridin 2 Yl Methanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For pyridine (B92270) derivatives, DFT can be employed to understand various properties.

Electronic Structure and Properties: DFT calculations can determine the distribution of electron density within a molecule, identifying electron-rich and electron-deficient regions. The nitrogen atom in the pyridine ring, due to its electronegativity, creates a dipole moment and influences the aromaticity of the ring, making it more electron-deficient compared to benzene wikipedia.org. This has significant implications for its reactivity, particularly its susceptibility to nucleophilic attack. DFT can also be used to calculate key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability mdpi.com. For instance, a smaller energy gap generally suggests higher reactivity. Studies on nitro derivatives of pyridine have utilized DFT to calculate heats of formation and judge aromatic stabilities, providing valuable data on their energetic properties oberlin.eduresearchgate.netresearchgate.net.

Reactivity Descriptors: DFT calculations can provide various reactivity descriptors. For example, the nucleophilicity of substituted pyridines has been examined using DFT, allowing for the prediction of new molecules with enhanced nucleophilic character ias.ac.in. By calculating properties like HOMO-LUMO energies, researchers can establish a nucleophilicity scale for a range of pyridine derivatives ias.ac.in. Such studies are invaluable in the design of novel organocatalysts and understanding reaction mechanisms. Furthermore, DFT has been used to investigate the interaction of low-energy electrons with pyridine and its derivatives, providing insights into their behavior under electron impact researchgate.net.

Table 1: Illustrative Data from DFT Studies on Pyridine Derivatives (Note: This table presents hypothetical data based on typical findings in the literature for illustrative purposes, as direct data for (6-Ethoxypyridin-2-yl)methanol is not available.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

| Nucleophilicity Index | 3.0 eV | Quantifies the nucleophilic character. |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Predicting Binding Modes and Affinities: For molecules containing a pyridinylmethanol moiety, molecular docking can be instrumental in identifying potential biological targets and understanding the key interactions that govern binding. For example, derivatives of (Pyridin-2-yl)methanol have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, with molecular docking studies helping to elucidate their binding at the receptor site nih.gov. Similarly, molecular docking has been employed to study the interaction of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with the enzyme α-amylase, revealing their potential as anti-diabetic agents. In one such study, a docking score of -7.43 kcal/mol indicated a strong binding affinity for the most potent compound acs.org.

Structure-Activity Relationship (SAR) Studies: Docking studies are also crucial for understanding structure-activity relationships. By comparing the docking scores and binding poses of a series of related compounds, researchers can identify which functional groups and structural features are important for biological activity. This information guides the design of new, more potent and selective molecules. For instance, docking studies on 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives revealed that they fit well into the active site of the anti-cancer protein HDAC2, providing a rationale for their observed biological activity dntb.gov.ua.

Table 2: Representative Molecular Docking Data for Pyridine Derivatives Against a Hypothetical Kinase Target (Note: This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies.)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Derivative A | -8.5 | LYS78, GLU95, LEU150 | Hydrogen bond, Pi-cation |

| Derivative B | -7.2 | LEU150, VAL60 | Hydrophobic interactions |

| Derivative C | -9.1 | LYS78, ASP165, PHE166 | Hydrogen bond, Pi-pi stacking |

Reaction Mechanism Modeling and Energy Landscape Analysis

Computational chemistry provides powerful tools to model reaction mechanisms and analyze the associated energy landscapes, offering a deeper understanding of how chemical reactions occur.

Modeling Reaction Pathways: DFT calculations can be used to map out the entire pathway of a chemical reaction, identifying reactants, products, intermediates, and transition states. For example, a theoretical investigation into the synthesis of pyridine from pyrylium salt using DFT has been conducted to predict the reaction mechanism and thermodynamic properties of the species involved unjani.ac.id. Such studies can elucidate the step-by-step process of bond formation and cleavage. The mechanism of the Hantzsch dihydropyridine synthesis, a classic method for preparing pyridine derivatives, involves several key intermediates, the formation of which can be modeled computationally organic-chemistry.orgwikipedia.org.

Table 3: Hypothetical Energy Profile Data for a Reaction Step in Pyridine Synthesis (Note: This table provides an illustrative example of data that could be obtained from reaction mechanism modeling.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Energy barrier for the first step |

| Intermediate | -5.7 | A stable species formed during the reaction |

| Transition State 2 | +10.8 | Energy barrier for the second step |

| Products | -20.3 | Final products of the reaction |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. They provide valuable insights into the conformational flexibility and dynamic behavior of molecules in different environments.

Exploring Conformational Landscapes: Molecules like this compound are not static structures but can adopt various conformations due to the rotation around single bonds. MD simulations can explore the conformational landscape of such molecules, identifying the most stable or low-energy conformations. The analysis of these simulations can reveal the preferred spatial arrangements of the ethoxy and methanol (B129727) substituents relative to the pyridine ring. The sheer number of conformations that can be sampled with modern computers and algorithms requires sophisticated methods for analysis, often involving clustering analysis to identify the most populated conformational states nih.gov.

Influence of Solvent and Environment: MD simulations can be performed in the gas phase or, more realistically, in the presence of a solvent, such as water. The solvent can have a significant impact on the conformational preferences of a molecule through interactions like hydrogen bonding. MD simulations can explicitly model these interactions and provide a more accurate picture of the molecule's behavior in a solution. The analysis of MD trajectories can be performed using tools like MDAnalysis, a Python package for the rapid analysis of molecular dynamics simulations youtube.com. These simulations can also be used to study the dynamics of larger systems, such as a ligand bound to a protein, to assess the stability of the complex and the flexibility of the ligand in the binding site fraserlab.commdpi.com.

Table 4: Illustrative Conformational Analysis Data for a Pyridinylmethanol Derivative from MD Simulations (Note: This table is a hypothetical representation of data derived from MD simulations.)

| Dihedral Angle | Most Populated Range (degrees) | Percentage of Simulation Time | Implied Conformation |

| C5-C6-O-C7 | 170 to 190 | 65% | Anti-periplanar |

| C3-C2-C8-O | -70 to -50 | 45% | Gauche |

| C3-C2-C8-O | 170 to 190 | 30% | Anti-periplanar |

Applications and Research Implications of 6 Ethoxypyridin 2 Yl Methanol

In Medicinal Chemistry and Drug Discovery

The pyridine (B92270) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. researchgate.netnih.govnih.govpharmablock.comresearchgate.net Consequently, derivatives of pyridine, including (6-Ethoxypyridin-2-yl)methanol, are of significant interest for the development of new therapeutic agents. nih.gov

The this compound structure serves as an important scaffold in the design of novel bioactive molecules. The core pyridin-2-ylmethanol moiety has been identified as a key pharmacophore in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain, inflammation, and skin conditions. acs.orgacs.orgnih.gov

The utility of this scaffold lies in its structural features:

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, which is crucial for interacting with biological targets like protein receptors and enzymes.

The Hydroxymethyl Group: Can act as both a hydrogen bond donor and acceptor, providing a key interaction point. It also serves as a synthetic handle for further molecular elaboration.

The Ethoxy Group at the 6-position: This substituent significantly influences the molecule's physicochemical properties, such as lipophilicity (fat solubility) and metabolic stability. By modifying this group, chemists can fine-tune the molecule's ability to cross cell membranes and resist degradation in the body, which are critical aspects of drug design.

Researchers utilize this scaffold by synthesizing a library of analogues where different chemical groups are attached at various positions to explore their effects on biological activity.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule relate to its biological effect. For scaffolds like pyridin-2-ylmethanol, SAR investigations involve synthesizing a series of derivatives and evaluating their potency and selectivity.

A notable example is the development of TRPV3 antagonists, where the pyridin-2-ylmethanol core was systematically modified. acs.orgnih.gov Although these studies did not specifically start with the 6-ethoxy derivative, they illustrate the principles of SAR on this scaffold. Key findings from such research demonstrate that even minor changes to the pyridine ring or its substituents can lead to dramatic differences in biological activity. For instance, altering the substitution pattern on an associated ring structure attached to the methanol (B129727) carbon led to significant changes in the inhibitory concentration (IC₅₀) against the TRPV3 channel.

The table below illustrates hypothetical SAR data based on typical findings in medicinal chemistry, showing how modifications to a core structure can influence biological activity.

| Compound | Modification on Pyridin-2-ylmethanol Scaffold | Biological Activity (IC₅₀ in µM) |

| Lead Compound A | Unsubstituted Pyridine Ring | 10.5 |

| Analogue B | Addition of 4-trifluoromethyl group | 1.2 |

| Analogue C | Addition of 6-ethoxy group (hypothetical) | 0.8 |

| Analogue D | Replacement of hydroxymethyl with carboxyl | > 50 (Inactive) |

This table is for illustrative purposes to demonstrate the principles of SAR.

The this compound scaffold is well-suited for lead optimization strategies. In the development of TRPV3 antagonists based on the pyridin-2-ylmethanol core, researchers performed systematic modifications to improve potency, metabolic stability, and other properties. acs.orgnih.gov This process led to the identification of a preclinical candidate, demonstrating the successful optimization of the initial lead. acs.org

Strategies involving this scaffold include:

Modifying the Ethoxy Group: Changing the alkoxy chain length (e.g., from ethoxy to propoxy) or replacing it with other functional groups can optimize solubility and cell permeability.

Derivatizing the Hydroxymethyl Group: Converting the alcohol to an ether, ester, or other functional group can alter the compound's binding interactions and metabolic profile.

Substituting the Pyridine Ring: Adding further substituents to the pyridine ring can enhance target binding affinity and block sites of metabolic degradation.

Derivatives of the pyridin-2-ylmethanol scaffold have been shown to modulate specific biological targets. The most well-documented example is their activity as antagonists of the TRPV3 receptor. acs.orgresearchgate.net TRPV3 is a cation channel found in tissues like the skin and nervous system; its over-activation is linked to pain sensation and inflammatory skin disorders. acs.orgnih.gov

Compounds featuring the pyridin-2-ylmethanol core have been developed that potently and selectively block the TRPV3 channel, preventing the influx of calcium and sodium ions that triggers downstream signaling. acs.org This selective antagonism demonstrates the potential of these compounds to treat conditions such as neuropathic pain and other sensory disorders. nih.govresearchgate.net The research in this area highlights the ability of molecules built from the this compound template to interact with high specificity at a critical node in a biological pathway.

In Coordination Chemistry and Materials Science

Beyond its applications in medicine, the structure of this compound makes it an effective ligand in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex.

This compound can function as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms: the nitrogen of the pyridine ring and the oxygen of the hydroxymethyl group. This chelation (binding at two points) often results in a stable five-membered ring with the metal center, forming robust metal complexes.

The synthesis of such complexes often involves reacting a salt of a transition metal (e.g., copper, nickel, palladium, iron) with the ligand. cardiff.ac.uk Pyridyl-alcohol ligands are known to form complexes with various geometries, including octahedral and square pyramidal, depending on the metal and other ligands present. cardiff.ac.ukuni-marburg.de

These metal complexes have significant potential in catalysis. By tuning the electronic properties of the ligand (for example, through the electron-donating ethoxy group) and the choice of the metal, chemists can design catalysts for a wide range of organic reactions, such as oxidation, reduction, and carbon-carbon bond-forming reactions like Suzuki and Heck couplings. rsc.org

The table below provides examples of related pyridyl-methanol type ligands and the metal complexes they form, illustrating the versatility of this ligand class.

| Ligand Type | Metal Ion | Resulting Complex Geometry | Potential Application |

| Tris(pyrid-2-yl)methanol | Iron(II), Zinc(II) | Trigonal Prismatic | Model for Bioinorganic Systems |

| Tris(pyrid-2-yl)methanol | Copper(II) | Distorted Octahedral | Catalysis, Magnetic Materials |

| Bipyridyl-methanol derivatives | Nickel(II) | Square Pyramidal | Polymerization Catalysis |

Data synthesized from literature on related compounds. cardiff.ac.uk

Development of New Functional Materials with Tunable Properties

The design and synthesis of new functional materials with precisely controlled properties is a cornerstone of materials science. Ligands based on pyridine and its derivatives are instrumental in this field, and this compound fits within this class of molecular building blocks. The properties of materials derived from such ligands can be tuned by modifying the substituents on the pyridine ring.

The ethoxy group (-OCH₂CH₃) at the 6-position of the pyridine ring in this compound acts as an electron-donating group. This influences the electron density of the pyridine ring, which in turn affects the coordination properties of the nitrogen atom. When this ligand is used to construct metal-organic frameworks (MOFs) or coordination polymers, this electronic influence can be transmitted to the metal center, thereby tuning the material's resulting electronic, optical, or magnetic properties. For instance, in palladium(II) complexes with various substituted pyridine ligands, it has been shown that both the electronic and steric effects of the substituents can influence the catalytic efficiency of the resulting complex. acs.org By systematically varying substituents, researchers can create a library of materials with a gradient of properties, a common strategy for developing materials for specific applications.

Supramolecular Assembly Applications

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and solvophobic interactions. nih.gov The structure of this compound contains key functional groups that can participate in these interactions, making it a valuable component for designing self-assembling systems.

The hydroxyl (-OH) group is a strong hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This donor-acceptor pairing facilitates the formation of predictable and stable supramolecular structures. Research on a closely related compound, (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, demonstrates this principle effectively. nih.gov In its crystal structure, N-H···N and O-H···N hydrogen bonds create a two-dimensional layered network, which is further stabilized by other interactions to form a three-dimensional supramolecular architecture. nih.gov This illustrates how the pyridyl-methanol framework can direct the formation of complex, ordered structures. Such self-assembled systems are foundational for creating nanomaterials, molecular sensors, and systems for controlled release. nih.gov

In Catalysis Research

Pyridine-based ligands are ubiquitous in catalysis due to their ability to form stable complexes with a wide range of transition metals and to modulate the metal center's reactivity. core.ac.uk The specific combination of a pyridine ring and a methanol group in this compound provides a bidentate chelation opportunity (coordinating through both the nitrogen and oxygen atoms) or allows it to act as a monodentate ligand (coordinating only through the nitrogen).

Role as a Precursor in Catalyst Development

This compound serves as a precursor, or ligand, for the synthesis of catalytically active metal complexes. The introduction of strong electron-donating ligands, such as pyridines, into a metal's coordination sphere can increase the nucleophilicity of the metal center, which is known to improve catalytic activity in certain reactions. core.ac.uk The ethoxy group on the ligand enhances this electron-donating effect.

Catalysts derived from pyridine-type ligands have been successfully employed in a variety of important chemical transformations. For example, rhodium(I) complexes containing substituted pyridine ligands have shown higher turnover numbers for the carbonylation of methanol compared to the well-known [Rh(CO)₂I₂]⁻ species. core.ac.uk Similarly, palladium complexes with pyridine ligands are effective catalysts for cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. acs.org The development of catalysts for the conversion of CO₂ into valuable chemicals like methanol is another critical area of research where pyridine-containing ligands are investigated. mdpi.comresearchgate.net The specific ligand structure influences the stability and reactivity of the catalytic intermediates, thereby determining the efficiency and selectivity of the process. mdpi.com

Table 1: Examples of Catalytic Systems Utilizing Pyridine-Type Ligands

| Metal Center | General Ligand Type | Catalyzed Reaction | Reference |

|---|---|---|---|

| Rhodium (Rh) | Substituted Pyridines | Carbonylation of Methanol | core.ac.uk |

| Palladium (Pd) | 4-Substituted Pyridines | Suzuki–Miyaura & Heck Reactions | acs.org |

| Palladium (Pd) | 2-Arylpyridines | C-H Bond Functionalization | nih.gov |

| Ruthenium (Ru) | Bipyridine (bpy) | CO₂ Reduction to Methanol | osti.gov |

| Rhenium (Re) | Bipyridine (bpy) | CO₂ Reduction to CO | berkeley.edu |

Investigation of Reaction Mechanisms in Related Catalytic Systems

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. cardiff.ac.uk In catalytic systems involving pyridine-based ligands, the ligand is rarely a passive spectator. It often plays an active role in the catalytic cycle.

In palladium-catalyzed C-H functionalization, a pyridine group can act as a directing group, positioning the metal catalyst near a specific C-H bond to achieve site-selective transformation. nih.gov Mechanistic studies of such reactions have shown that the cyclopalladation step is often rate-limiting, and the nature of the ligand and its substituents can significantly influence the intimate mechanism of this C-H activation. nih.gov

In the context of CO₂ reduction, computational studies have elucidated mechanisms where the pyridine ring itself participates in the reaction. acs.org For example, a proposed mechanism for the pyridine-catalyzed reduction of CO₂ to methanol involves the 1,2-dihydropyridine/pyridine redox couple. acs.org In this cycle, the dearomatization of the pyridine ring allows it to act as a recyclable organic hydride carrier, transferring hydride and protons in multiple steps to reduce CO₂ to methanol. acs.org Similar mechanistic insights have been gained for other catalytic systems, such as water oxidation by ruthenium-bipyridine complexes and CO₂ fixation by tungsten-bipyridine catalysts, often through a combination of experimental and computational (DFT) methods. mdpi.comnih.gov These studies highlight how the electronic structure of the ligand, tunable by substituents like the ethoxy group, can impact the energetics of intermediates and transition states throughout the catalytic cycle.

Synthesis and Evaluation of 6 Ethoxypyridin 2 Yl Methanol Derivatives and Analogues

Structural Modifications of the Pyridine (B92270) Ring

Modifications to the central pyridine ring of (6-Ethoxypyridin-2-yl)methanol are a key strategy to modulate its physicochemical properties. Research in this area has primarily focused on the introduction of various substituents at different positions of the heterocyclic core. One notable modification involves the introduction of a chlorine atom, leading to compounds such as 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives. The synthesis of these complex heterocyclic systems utilizes the chlorinated ethoxypyridine scaffold as a key building block.

Further structural alterations have been explored through the synthesis of 2,6-disubstituted pyridine ester derivatives. These esters can then be hydrolyzed to the corresponding sodium salts, which are subsequently treated with acetic anhydride to form oxazinone derivatives. These intermediates serve as versatile precursors for a range of N-substituted derivatives, including 3-phenyl- or 3-aminopyrimidinone derivatives, by reacting them with aniline or hydrazine hydrate, respectively.

Derivatization of the Ethoxy Moiety

The ethoxy group at the 6-position of the pyridine ring presents another site for chemical modification. While direct derivatization of the ethoxy group of this compound itself is not extensively documented in readily available literature, analogous transformations on similar pyridine systems provide insight into potential synthetic routes. For instance, O-alkylation of related 2-pyridone derivatives has been shown to be an effective method for introducing a variety of alkyl groups, thereby altering the lipophilicity and steric profile of the molecule.

Transformations of the Methanol (B129727) Group

The primary alcohol of the methanol group is a versatile functional handle for a wide array of chemical transformations. One of the fundamental reactions is its conversion into a hydrazone. For example, a related pyridine-2-yl-methanol derivative has been transformed into (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol. This type of reaction typically involves the condensation of the alcohol (or its corresponding aldehyde) with a hydrazine derivative.

Furthermore, the methanol group can be a precursor for the synthesis of more complex heterocyclic systems. While specific examples starting directly from this compound are not prevalent, the general reactivity of pyridinylmethanols suggests possibilities for oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

Design and Synthesis of Hybrid Scaffolds

The this compound scaffold can be incorporated into larger, hybrid molecules to combine its properties with those of other pharmacophores or functional units. This approach is exemplified by the synthesis of complex molecules where the ethoxypyridine moiety is linked to other heterocyclic systems such as quinolines and morpholines.

Comparative Studies of Derivatives for Specific Applications

Comparative studies of derivatives of this compound and its analogues are crucial for understanding structure-activity relationships. While comprehensive comparative studies on a series of directly derived compounds are limited in the public domain, research on related structures provides a framework for such evaluations.

For example, in a series of 2-thiopyrimidine derivatives, the nature of the substituent on a benzene ring attached to the core structure was found to have a strong influence on the extent of antimicrobial activity. Specifically, the presence of a hydroxyl group on the benzene ring increased the inhibitory activity against various bacterial strains. Such studies, although not directly on this compound derivatives, underscore the importance of systematic structural modifications and subsequent comparative evaluations to identify lead compounds for specific applications. The data from these studies can be tabulated to clearly compare the efficacy of different derivatives.

Future Perspectives and Emerging Research Avenues for 6 Ethoxypyridin 2 Yl Methanol

Integration with Flow Chemistry and Automated Synthesis

Currently, there is a lack of specific published research on the integration of (6-Ethoxypyridin-2-yl)methanol synthesis into flow chemistry or automated platforms. However, the general field of organic synthesis is undergoing a paradigm shift towards these technologies for more efficient, safer, and scalable production of chemical entities.

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety profiles for hazardous reactions, and the potential for higher yields and purity. For a molecule like this compound, a multi-step synthesis could be streamlined into a continuous process. This would involve the sequential addition of reagents through computer-controlled pumps into microreactors or packed-bed reactors, where reactions occur under precisely controlled conditions. Such a setup would be particularly advantageous for reactions that are exothermic or involve unstable intermediates.

Automated synthesis platforms, often coupled with machine learning algorithms, are revolutionizing the discovery and optimization of new molecules and reaction pathways. An automated system could be programmed to explore a wide range of reaction conditions for the synthesis of this compound and its derivatives, rapidly identifying the optimal parameters for yield and purity. This high-throughput screening capability would accelerate the development of a library of related compounds for further investigation in medicinal chemistry and materials science. The future integration of this compound synthesis with these automated systems is a promising avenue for accelerating its research and development.

Exploration of Novel Biological Targets and Therapeutic Areas

While the specific biological activities of this compound have not been extensively reported, the pyridine (B92270) scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. nih.govlifechemicals.com The structural motifs within this compound—a pyridine ring, an ethoxy group, and a methanol (B129727) group—offer multiple points for interaction with biological macromolecules, suggesting its potential as a lead compound in drug discovery.

Future research will likely focus on screening this compound and its derivatives against a wide array of biological targets. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites and receptor binding pockets. The ethoxy and methanol groups can also participate in hydrogen bonding and other non-covalent interactions, contributing to binding affinity and selectivity.

Given the broad therapeutic applications of pyridine derivatives, potential therapeutic areas for this compound could include:

Oncology: Many pyridine-containing compounds exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and proliferation. ijsat.orgijsat.org

Infectious Diseases: The pyridine nucleus is a core component of several antibacterial and antifungal agents. nih.govnih.gov

Neuroscience: Pyridine derivatives have been developed as agents for treating a range of neurological disorders.

The systematic exploration of the structure-activity relationship (SAR) of this compound derivatives will be crucial. By synthesizing and testing a library of analogues with modifications at various positions of the pyridine ring and the ethoxy and methanol side chains, researchers can identify compounds with enhanced potency and selectivity for specific biological targets.

Advanced Materials Development from Pyridinyl Methanol Platforms

The development of advanced materials with tailored properties is a rapidly growing field of research. Pyridine derivatives are valuable building blocks in materials science due to their electronic properties and ability to coordinate with metal ions. Although specific research on this compound in materials science is not yet available, its structure suggests several potential applications.

The pyridine nitrogen atom can act as a ligand to form coordination complexes with a variety of metal ions. This property could be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The ethoxy and methanol groups could be modified to tune the properties of these materials, such as their porosity, stability, and functionality.

Furthermore, pyridinyl methanol platforms can be used to synthesize functional polymers and organic electronic materials. The pyridine ring can be incorporated into polymer backbones to impart specific electronic or optical properties. For example, pyridine-containing polymers have been investigated for use in organic light-emitting diodes (OLEDs) and solar cells. The ability to functionalize this compound provides a route to developing new materials with customized properties for a range of technological applications.

Interdisciplinary Research with Nanoscience and Biotechnology

The convergence of chemistry with nanoscience and biotechnology opens up new frontiers for scientific discovery and technological innovation. While direct interdisciplinary research involving this compound has not been reported, its chemical functionality makes it a candidate for future exploration in these areas.

In nanoscience , this compound could be used to functionalize the surface of nanoparticles, such as gold or quantum dots. The pyridine moiety can act as an anchor to the nanoparticle surface, while the methanol group can be further modified to attach other molecules, such as targeting ligands or imaging agents. These functionalized nanoparticles could have applications in targeted drug delivery, medical imaging, and diagnostics.

In biotechnology , this compound could be incorporated into biomolecules to create novel bioconjugates with enhanced properties. For example, it could be attached to proteins or peptides to improve their stability or to introduce new functionalities. The development of biocompatible materials derived from pyridinyl methanol platforms is another promising area of research, with potential applications in tissue engineering and regenerative medicine.

The future of research on this compound will likely be characterized by an increasingly interdisciplinary approach, where collaborations between chemists, biologists, materials scientists, and engineers will be essential to fully realize the potential of this versatile molecule.

常见问题

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |